molecular formula C16H28N2O3 B3085137 tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate CAS No. 1152430-24-4

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate

Cat. No.: B3085137
CAS No.: 1152430-24-4
M. Wt: 296.4 g/mol
InChI Key: XFOYTRXLEICOMI-UHFFFAOYSA-N
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Description

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate (CAS Ref: 10-F064126) is a piperidine-based carbamate derivative featuring a cyclopentanecarbonyl substituent at the 1-position of the piperidine ring and a tert-butyl carbamate group at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl N-[1-(cyclopentanecarbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYTRXLEICOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. Additionally, it has applications in the study of enzyme inhibitors and receptor ligands .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with five analogs, highlighting substituent-driven differences in properties and applications.

Table 1: Comparative Analysis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate and Analogs
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Solubility Key Features Ref.
This compound Cyclopentanecarbonyl C₁₆H₂₆N₂O₃ 294.39 N/A High lipophilicity; discontinued
tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate 2-Oxo-2-phenylethyl C₁₉H₂₆N₂O₃ 330.43 N/A Aromatic phenyl group enhances π-π interactions; used in kinase inhibitor synthesis
tert-Butyl piperidin-4-ylcarbamate None (unsubstituted) C₁₀H₂₀N₂O₂ 200.28 N/A Simpler structure; similarity score 0.63 to target compound
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate Piperidin-4-ylmethyl C₁₆H₃₁N₃O₂ 297.43 Slight in chloroform, methanol Dual piperidine rings; potential for multivalent target binding
tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate Pyridin-4-ylmethyl C₁₆H₂₅N₃O₂ 291.39 N/A Pyridine group enables hydrogen bonding; discontinued

Key Findings

In contrast, tert-butyl piperidin-4-ylcarbamate () lacks a substituent, reducing steric hindrance but limiting metabolic stability .

Stereochemical Considerations :

  • Hydroxyl-containing analogs (e.g., tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate, CAS 724788-29-8) exhibit stereospecific hydrogen-bonding capabilities, unlike the target compound .

Commercial Availability :

  • Both the target compound and its pyridinyl analog () are discontinued, highlighting challenges in sourcing .

Synthetic Utility: The piperidinylmethyl-substituted analog () is soluble in chloroform and methanol, suggesting broader applicability in polar reaction systems compared to the cyclopentanecarbonyl derivative .

Biological Activity

Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against certain pathogenic bacteria. This article provides a detailed overview of its biological properties, including antibacterial activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 73874-95-0
  • InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

Antibacterial Properties

Research indicates that this compound exhibits strong antibacterial activity against Gram-positive bacteria, particularly drug-resistant strains. The compound has shown effectiveness at low concentrations comparable to last-resort antibiotics.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)0.78 - 3.125 µg/mLEffective against methicillin-resistant strains
Enterococcus faecium (VREfm)0.78 - 3.125 µg/mLVancomycin-resistant
Staphylococcus epidermidis1.56 - 6.25 µg/mLIncluding linezolid-resistant strains
Escherichia coliNo activityGram-negative bacteria resistant
Klebsiella pneumoniaeNo activityGram-negative bacteria resistant
Pseudomonas aeruginosaNo activityGram-negative bacteria resistant

The mechanism by which this compound exerts its antibacterial effects is primarily through bactericidal action against susceptible strains. It disrupts bacterial cell wall synthesis and affects cellular integrity, leading to cell lysis. This compound does not exhibit activity against Gram-negative bacteria, which may be attributed to the structural differences in their cell walls compared to Gram-positive bacteria.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The ability to combat biofilms is crucial as these structures often confer resistance to standard antibiotic treatments.

Case Study Overview

  • Objective : Evaluate the antibacterial efficacy of this compound in clinical isolates.
  • Methodology : In vitro testing using agar dilution methods to determine MIC values.
  • Results : The compound demonstrated significant antibacterial activity against tested strains with low MIC values, suggesting potential for therapeutic use in treating resistant infections.

Potential Therapeutic Applications

Given its potent antibacterial properties, this compound may have applications in developing new antibiotics targeting multi-drug resistant bacterial infections. Further research is necessary to explore its pharmacokinetics, toxicity profiles, and potential formulations for clinical use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
Reactant of Route 2
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tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate

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